Nurr1 agonist 5 vs. 4A7C-301: Superior Transcriptional Activation Potency (EC50)
In a Gal4-Nurr1 hybrid reporter gene assay, Nurr1 agonist 5 (compound 5o) demonstrates a 2.2-fold higher potency in activating Nurr1 transcriptional activity compared to the reference agonist 4A7C-301, with an EC50 of 3 μM versus 6.53 μM [1]. This indicates a more efficient activation of the target at lower concentrations.
| Evidence Dimension | Transcriptional Activation Potency (EC50) |
|---|---|
| Target Compound Data | 3 μM (Gal4-Nurr1 hybrid reporter gene assay) |
| Comparator Or Baseline | 4A7C-301: 6.53 μM |
| Quantified Difference | Nurr1 agonist 5 is 2.2-fold more potent (lower EC50). |
| Conditions | Gal4-Nurr1 hybrid reporter gene assay in SK-N-BE(2)C human neuroblastoma cells [1]. |
Why This Matters
Lower EC50 translates to less compound required for effective target engagement, reducing potential off-target effects and cost per experiment.
- [1] GLPBIO. 4A7C-301-Nurr1 Agonist Datasheet. View Source
